molecular formula C20H25N3O3S B2692924 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea CAS No. 1203070-39-6

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea

Cat. No.: B2692924
CAS No.: 1203070-39-6
M. Wt: 387.5
InChI Key: UBFMLPBKHAVTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea is a synthetic chemical reagent offered for research and development purposes. This compound features a urea core substituted with a 3-phenylpropyl group and a phenyl ring further modified with a methyl group and a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide (sultam) group is a notable structural feature, often associated with potential biological activity and serving as a key pharmacophore in medicinal chemistry. Researchers may find this compound valuable for investigating structure-activity relationships (SAR), particularly in areas involving enzyme inhibition or receptor modulation. The specific biological targets, mechanism of action, and primary research applications for this molecule are not yet fully characterized in the scientific literature, presenting an opportunity for novel investigation. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-10-11-18(23-13-6-14-27(23,25)26)15-19(16)22-20(24)21-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFMLPBKHAVTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea is a synthetic compound characterized by its unique dioxidoisothiazolidin structure, which may confer distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[5(1,1dioxo1,2thiazolidin2yl)2methylphenyl]3(3phenylpropyl)urea\text{IUPAC Name }1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea

Biological Activity Overview

Initial studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.
  • Anticancer Properties : It may disrupt cell cycle regulation through interactions with cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.

The primary mechanism of action involves the inhibition of specific enzymes that regulate cell growth and metabolism. For instance, it is hypothesized that the dioxidoisothiazolidin moiety interacts with cyclin-dependent kinase 2 (CDK2), disrupting its function and leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits CDK2, affecting cell cycle progression
Anticancer EffectsDemonstrated tumor growth inhibition in xenograft models
Pharmacokinetic ProfileModerate clearance and high oral bioavailability observed in animal studies

Case Study: Antitumor Efficacy

In a recent study, the compound was administered to mice bearing subcutaneous tumors. The results indicated a tumor growth inhibition (TGI) of approximately 40.5% at a dosage of 15 mg/kg daily. This suggests promising anticancer activity that warrants further investigation.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics:

  • Half-life : Approximately 11.2 hours
  • Oral Bioavailability : High at about 87.4%
  • Plasma Clearance : Moderate at 22.45 mL/min/kg

These parameters suggest that the compound could be effective in clinical settings with appropriate dosing regimens.

Comparison with Similar Compounds

Key Observations:

Sulfones are known to improve metabolic stability in drug design.

Substituent Effects :

  • The 3-phenylpropyl group is shared between the target compound and Product 14 (), suggesting a preference for lipophilic chains to balance solubility .
  • Product 14’s 4-methoxyphenyl group provides electron-donating properties, contrasting with the target’s electron-withdrawing sulfone .

Synthetic Complexity :

  • ’s compound requires multi-step synthesis with acetonitrile and phosphate buffers, indicating sensitivity to reaction conditions .
  • Product 14 () uses simpler coupling in DMF, highlighting the impact of substituent complexity on synthetic feasibility .

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